L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine
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Overview
Description
L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine is a pentapeptide composed of the amino acids leucine, valine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis methods using proteases can also be employed for specific peptide sequences .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties .
Scientific Research Applications
L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug development, particularly as enzyme inhibitors or signaling molecules.
Materials Science: Used in the development of peptide-based materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but shorter chain length.
L-Valyl-L-alanine: Another dipeptide with a different sequence of the same amino acids.
Uniqueness
L-Leucyl-L-valyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and length, which confer distinct biological activities and properties. Its longer chain length and specific arrangement of amino acids can result in unique interactions with molecular targets and distinct functional properties compared to shorter peptides .
Properties
CAS No. |
494804-68-1 |
---|---|
Molecular Formula |
C26H49N5O6 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H49N5O6/c1-13(2)10-18(27)23(33)31-21(16(7)8)25(35)28-17(9)22(32)29-19(11-14(3)4)24(34)30-20(26(36)37)12-15(5)6/h13-21H,10-12,27H2,1-9H3,(H,28,35)(H,29,32)(H,30,34)(H,31,33)(H,36,37)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
WVNPAWFLYSLJKG-SXYSDOLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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